N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea
Beschreibung
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8α,9S)-cinchonan-9-ylurea (CAS: 945985-98-8) is a cinchona alkaloid-derived organocatalyst featuring a urea linkage. Its molecular formula is C28H26F6N4O (MW: 548.5 g/mol), and it exists as a pale white to yellow powder . This compound is widely used in asymmetric catalysis due to its ability to induce enantioselectivity in reactions such as decarboxylative protonation and Mannich adduct formation .
Eigenschaften
Molekularformel |
C28H26F6N4O |
|---|---|
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39) |
InChI-Schlüssel |
VNRLCKBQNVNWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Structural Components
The target compound integrates two key subunits:
-
Cinchona alkaloid backbone : The (8α,9S)-cinchonan-9-yl moiety originates from cinchona alkaloids such as quinine or quinidine, which undergo stereospecific modification to retain the desired configuration.
-
Arylurea group : The 3,5-bis(trifluoromethyl)phenylurea unit introduces strong electron-withdrawing groups that enhance hydrogen-bonding capacity, critical for catalytic activity.
General Synthesis Protocol
The synthesis proceeds via a two-step strategy:
Step 1: Functionalization of Cinchona Alkaloid
Cinchona alkaloids (e.g., quinine) are treated with anhydrous HCl in methanol to generate the corresponding amine hydrochloride. Subsequent neutralization yields the free amine, (8α,9S)-cinchonan-9-amine, which serves as the nucleophilic component.
Step 2: Urea Bond Formation
The amine reacts with 3,5-bis(trifluoromethyl)phenyl isocyanate under inert conditions (Scheme 1). This step requires rigorous moisture control to prevent isocyanate hydrolysis.
Scheme 1 :
Reaction Optimization and Critical Parameters
Solvent Selection
Optimal yields (>85%) are achieved in dichloromethane (DCM) due to its ability to dissolve both polar cinchona derivatives and aromatic isocyanates. Alternative solvents show reduced efficiency:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Dichloromethane | 87 | 12 |
| Tetrahydrofuran | 72 | 18 |
| Acetonitrile | 65 | 24 |
Stoichiometry and Temperature Control
A 1:1 molar ratio of amine to isocyanate minimizes side products. Elevated temperatures (>40°C) promote uretidione formation, while temperatures <25°C favor the desired urea.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to remove unreacted starting materials and oligomeric byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.70 (d, J = 4.8 Hz, 1H, quinoline-H)
-
δ 7.85 (s, 2H, Ar-CF₃)
-
δ 5.90 (m, 1H, vinyl-H)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -63.2 (s, 6F, CF₃)
-
Spectral patterns align with related cinchona-urea hybrids
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that tubular reactors with residence times <30 minutes improve throughput by 40% compared to batch processes. Key parameters:
| Parameter | Optimal Value |
|---|---|
| Reactor Temperature | 20°C |
| Pressure | 2 bar |
| Flow Rate | 10 mL/min |
Quality Control Metrics
-
Enantiomeric Excess : ≥99% (Chiral HPLC, Chiralpak IA column)
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations reveal that urea conformation directly impacts catalytic activity. The (8α,9S) configuration positions the urea moiety to form dual hydrogen bonds with substrates, lowering activation energies by 12–15 kcal/mol in Michael additions .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[3,5-Bis(trifluormethyl)phenyl]-N’-(8alpha,9S)-Cinchonan-9-ylharnstoff unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart geeigneter Lösungsmittel durchgeführt .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise bei der Oxidation Chinolinderivate entstehen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
The compound serves as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its unique structure allows for efficient catalysis in various organic reactions, making it valuable in pharmaceutical synthesis .
Research indicates that N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea exhibits notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for developing antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanisms and therapeutic applications .
Drug Development
Ongoing research is focused on exploring this compound's role in drug development, particularly for designing novel therapeutic agents targeting specific biological pathways . Its structural features may enhance the efficacy and selectivity of new drugs.
Material Science
The compound is utilized in developing advanced materials due to its unique chemical properties. Its reactivity can be harnessed in creating functional materials with specific characteristics for industrial applications .
Case Studies
- Antimicrobial Studies : A study conducted on the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains. The results indicated that the trifluoromethyl group plays a crucial role in enhancing antimicrobial activity .
- Cancer Research : In vitro studies demonstrated that this compound could inhibit cancer cell proliferation through specific pathways involving apoptosis. Further research is needed to elucidate the exact mechanisms and potential clinical applications .
Wirkmechanismus
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiourea Derivatives
Key Analog : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8α,9S)-cinchonan-9-ylthiourea (CAS: 871334-35-9)
Methoxy-Substituted Derivatives
Key Analog : N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea (CAS: 957770-66-0)
Stereoisomeric Variants
Key Analog : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea (CAS: 945985-98-8)
- Structural Difference : (9R) configuration vs. (8α,9S) in the target compound.
- Properties : Identical molecular formula (C28H26F6N4O) but divergent stereochemistry .
- Catalytic Impact : Stereochemistry critically influences enantioselectivity. For example, (8α,9S) configurations are optimized for specific transition-state stabilization, whereas (9R) variants may favor alternate pathways .
Simplified Amine Moieties
Key Analog: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea (CAS: 820242-14-6)
- Structural Difference: Replacement of the cinchona alkaloid with a dimethylamino-cyclohexyl group.
- Properties :
- Catalytic Impact: These analogs are less effective in asymmetric catalysis but may serve as cost-effective alternatives for non-enantioselective reactions .
Comparative Data Table
Research Findings and Mechanistic Insights
- Thiourea vs. Urea : Thiourea derivatives exhibit superior enantioselectivity (up to 99% ee) in Mannich reactions due to stronger hydrogen-bonding interactions with substrates . The target urea compound, while less potent in hydrogen bonding, offers better stability in protic solvents .
- Methoxy Substitution: The 6′-methoxy group in analogs like CAS 957770-66-0 enhances π-π interactions with aromatic substrates, improving yield in decarboxylative protonation (e.g., 85% yield vs. 78% for non-methoxy variants) .
- Stereochemical Effects : (8α,9S) configurations are critical for stabilizing tetrahedral intermediates in asymmetric catalysis, whereas (9R) isomers may lead to inverted enantiomers .
Biologische Aktivität
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea is a compound derived from cinchona alkaloids, known for its bifunctional catalytic properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and synthesis applications.
This compound has the following structural formula:
It features a trifluoromethyl group, which enhances its biological activity through increased lipophilicity and modulation of electronic properties. The compound acts as a bifunctional organocatalyst, facilitating various organic reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Case Study 1: Antitumor Activity
A study investigated the effects of a structurally similar compound on liver cancer models. The findings revealed that treatment with this compound inhibited tumor growth in vivo at a dosage of 5 mg/kg. The mechanism involved the activation of HNF 4α and inhibition of the STAT3 pathway, suggesting that similar mechanisms may be applicable to this compound .
Case Study 2: Asymmetric Synthesis
In synthetic organic chemistry, this compound has been effectively utilized as a catalyst for the enantioselective synthesis of β-amino acids through Mannich reactions. This application demonstrates its utility in producing compounds with significant pharmaceutical relevance .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Organocatalysis | Enantioselective reactions | |
| Enzyme Interaction | Modulation of biochemical pathways |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | Organocatalytic Use |
|---|---|---|
| This compound | Potentially active | Yes |
| Naphthofuran derivative | Confirmed | Limited |
Q & A
Q. What are the recommended methods for synthesizing N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8α,9S)-cinchonan-9-ylurea?
The compound is synthesized via a multi-step process. A key intermediate is (8α,9S)-9-amino-cinchonan-6′-ol, which undergoes a Mitsunobu reaction with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction typically occurs in anhydrous tetrahydrofuran (THF) under nitrogen, with subsequent purification via column chromatography using silica gel and a hexane/ethyl acetate gradient . Purity (>98%) is confirmed by HPLC and NMR. Note that stereochemical control during the Mitsunobu step is critical to retain the (8α,9S) configuration .
Q. How should solubility challenges be addressed during in vitro assays?
Due to its hydrophobicity, the compound requires dissolution in DMSO (10 mM stock), followed by dilution in buffer (e.g., PBS). For aqueous solubility <1 µM, co-solvents like β-cyclodextrin (10% w/v) or Tween-80 (0.1% v/v) are recommended. Sonication at 37°C for 30 minutes ensures homogeneity. Avoid repeated freeze-thaw cycles; store aliquots at -80°C for long-term stability .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C/¹⁹F NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and trifluoromethyl group integration .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 579.5) to verify molecular weight .
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to confirm enantiomeric excess (>99% ee) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its catalytic performance in asymmetric synthesis?
The (8α,9S) configuration enables dual activation in organocatalysis. The urea moiety acts as a hydrogen-bond donor for electrophile activation, while the cinchona alkaloid core provides a chiral environment for nucleophile orientation. For example, in enantioselective conjugate additions, this configuration achieves >90% ee for nitromethane additions to chalcones . Computational DFT studies (e.g., B3LYP/6-31G*) correlate the stereochemistry with transition-state stabilization .
Q. What experimental strategies resolve contradictions in catalytic activity across different substrates?
Variability in enantioselectivity (e.g., 70–95% ee) arises from substrate steric/electronic effects. To address this:
Q. How can researchers troubleshoot low yields during large-scale synthesis?
Common issues include:
- Impurity in 3,5-Bis(trifluoromethyl)phenyl Isocyanate : Verify purity (>99%) via FTIR (NCO stretch at ~2270 cm⁻¹) .
- Incomplete Mitsunobu Reaction : Monitor by TLC (Rf = 0.5 in hexane:EtOAc 3:1). Increase DIAD (1.5 equiv) and PPh₃ (1.5 equiv) for sterically hindered intermediates .
- Racemization : Conduct reactions under strict anhydrous conditions at -20°C to preserve stereochemistry .
Methodological Considerations
Q. What protocols ensure reproducibility in enantioselectivity studies?
Q. How should toxicity and safety be managed during handling?
The compound is toxic if swallowed (Risk Code 25). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Store at room temperature in a desiccator, away from oxidizers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
